19-Acetylgnaphalin(terpene)
Description
Isolation from Teucrium Species
The process of isolating 19-acetylgnaphalin from Teucrium species typically involves the extraction of dried and powdered aerial parts of the plant with organic solvents like acetone (B3395972) or methanol (B129727). scielo.org.mxnih.gov The resulting crude extracts are then subjected to various chromatographic techniques to separate the complex mixture of compounds. These methods often include column chromatography over silica (B1680970) gel, followed by more refined purification steps such as preparative high-performance liquid chromatography (HPLC). researchgate.net The identification and structural elucidation of the isolated compounds are then carried out using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). researchgate.netnih.gov
Teucrium gnaphalodes has been a subject of phytochemical studies leading to the isolation of various flavonoids, including both aglycones and glycosides. acs.org Alongside these phenolic compounds, the absolute configuration of 19-acetylgnaphalin was determined through X-ray analysis of a sample isolated from this species, confirming its classification as a neo-clerodane diterpenoid. researchgate.net
Phytochemical analysis of the aerial parts of Teucrium creticum has revealed a diverse array of secondary metabolites. acgpubs.orgacgpubs.org Among these, 19-acetylgnaphalin, which is also identified as teucrin H3, was isolated alongside other neo-clerodane diterpenoids like teucjaponin B, teucretol, and diacetylteumassilin. acgpubs.orgacgpubs.orgkisti.re.kr The same studies also reported the presence of iridoids and phenylethanoid glycosides, highlighting the rich chemical profile of this species. acgpubs.orgacgpubs.orggrafiati.com
Teucrium polium is a well-studied species from which 19-acetylgnaphalin has been repeatedly isolated. najah.edubas.bgcolab.ws This plant is known for its wide range of chemical constituents, and different subspecies have been investigated. For instance, studies on T. polium subsp. capitatum have led to the isolation of several acetoxylated neo-clerodane diterpenes. researchgate.net In other investigations of T. polium, 19-acetylgnaphalin was found in conjunction with other known diterpenes such as isoeriocephalin, eriocephalin, and 3-deacetyl-20-epi-teulanigin. najah.edu The presence of this compound has been noted in various phytochemical screenings of the species. ekb.eg
From the aerial parts of Teucrium dunense, a species found on the island of Majorca, Spain, 19-acetylgnaphalin was isolated along with two other known neo-clerodane diterpenoids: isoeriocephalin and 6-acetyl-picropolin. scielo.org.mx This finding contributes to the chemotaxonomic understanding of the genus, as these compounds are characteristic of Teucrium species. scielo.org.mx Interestingly, a study on the nutlets of T. dunense reported a relatively low protein content compared to other species in the genus. nih.gov
Teucrium hyrcanicum, a species native to the northern regions of Iran, has also been identified as a source of 19-acetylgnaphalin. bas.bgresearchgate.net Phytochemical investigations of this plant have revealed the presence of various bioactive compounds, including other diterpenes, flavonoids, and essential oils. nih.govresearchgate.net The isolation of 19-acetylgnaphalin (also known as teucrin H3) from this species further establishes its distribution within the Teucrium genus. bas.bgresearchgate.net
The furanoid diterpenes from Teucrium japonicum have been a subject of chemical and pharmaceutical studies. acgpubs.orgresearchgate.net From this species, 19-acetylgnaphalin has been isolated, contributing to the knowledge of its chemical composition. molaid.com
Table of Isolated Compounds from Teucrium Species
| Species | Isolated Compounds | Reference |
| Teucrium gnaphalodes | Flavonoid aglycones, Flavonoid glycosides, 19-Acetylgnaphalin | acs.org, researchgate.net |
| Teucrium creticum | 19-Acetylgnaphalin (Teucrin H3), Teucjaponin B, Teucretol, Diacetylteumassilin, Iridoids, Phenylethanoid glycosides | acgpubs.org, acgpubs.org, kisti.re.kr |
| Teucrium polium | 19-Acetylgnaphalin, Isoeriocephalin, Eriocephalin, 3-Deacetyl-20-epi-teulanigin, Picropolin, Picropolinone, Teucjaponin B | najah.edu, bas.bg, colab.ws, kisti.re.kr |
| Teucrium dunense | 19-Acetylgnaphalin, Isoeriocephalin, 6-Acetyl-picropolin | scielo.org.mx |
| Teucrium hyrcanicum | 19-Acetylgnaphalin (Teucrin H3), Teucrin P1, Montanine B | bas.bg |
| Teucrium japonicum | 19-Acetylgnaphalin | molaid.com |
Structure
3D Structure
Properties
CAS No. |
64756-04-3 |
|---|---|
Molecular Formula |
C22H26O7 |
Molecular Weight |
402.4 g/mol |
InChI |
InChI=1S/C22H26O7/c1-13-8-18(24)22(12-27-14(2)23)17(4-3-6-20(22)11-28-20)21(13)9-16(29-19(21)25)15-5-7-26-10-15/h5,7,10,13,16-17H,3-4,6,8-9,11-12H2,1-2H3/t13-,16+,17-,20+,21-,22+/m1/s1 |
InChI Key |
IWEPQKLANYKTAS-UKLMFHPYSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)[C@@]2([C@@H]([C@@]13C[C@H](OC3=O)C4=COC=C4)CCC[C@]25CO5)COC(=O)C |
Canonical SMILES |
CC1CC(=O)C2(C(C13CC(OC3=O)C4=COC=C4)CCCC25CO5)COC(=O)C |
Origin of Product |
United States |
Natural Occurrence and Phytochemical Context of 19 Acetylgnaphalin
Isolation from Teucrium Species
Teucrium montanum
19-Acetylgnaphalin is a known constituent of Teucrium montanum, commonly known as mountain germander. researchgate.netnih.govupt.ro This plant species, belonging to the Lamiaceae family, is a rich source of various biologically active compounds, with clerodane diterpenoids being the main chemical constituents. bas.bg Studies on Teucrium species from Croatia have identified 19-acetylgnaphalin as one of the bitter-tasting compounds present in T. montanum. researchgate.net Further research on Teucrium montanum L. has led to the isolation of several diterpenoids, including 19-acetylgnaphalin, montanin (B1201546) B, D, E, and teubotrin. upt.ro The presence of this compound has also been reported in Teucrium montanum subspecies, such as skorpilii. capes.gov.br
Classification as a Neo-Clerodane Diterpenoid
19-Acetylgnaphalin belongs to the clerodane class of diterpenoids, a large and structurally diverse group of natural products. wikipedia.org Specifically, it is classified as a neo-clerodane diterpenoid. bas.bgresearchgate.net The fundamental structure of clerodane diterpenes consists of a bicyclic decalin core with a side chain at C-9. bas.bgnih.gov
The classification into neo-clerodane is based on the absolute stereochemistry of the molecule, which is the same as that of the compound clerodin. wikipedia.org Neo-clerodane diterpenoids are characterized by a trans ring fusion between the two rings of the decalin system in the majority of cases. bas.bgnih.gov X-ray analysis has confirmed the absolute configuration of 19-acetylgnaphalin, solidifying its place within the neo-clerodane series. researchgate.net This structural class is of significant interest due to the stereochemical complexities and a wide array of biological activities associated with its members. bas.bg
Chemotaxonomic Significance within the Lamiaceae Family
The distribution of secondary metabolites, such as diterpenoids, within plant families can provide valuable insights for classification, a field known as chemotaxonomy. nih.gov Clerodane diterpenoids, and specifically neo-clerodane diterpenoids, are considered important chemotaxonomic markers within the Lamiaceae family. nih.govbiorxiv.org
The genus Teucrium, a member of the Lamiaceae family, is a particularly abundant natural source of furanoid diterpenes, leading to the acceptance of Teucrium species as chemotaxonomic markers for neo-clerodanes. researchgate.net The presence of 19-acetylgnaphalin and other related neo-clerodane diterpenoids across various Teucrium species, including T. montanum, T. polium, and T. corymbosum, highlights the chemotaxonomic utility of this class of compounds. researchgate.netbas.bgcolab.wsresearchgate.net The consistent production of clerodanes with a trans ring junction is a characteristic feature of the Lamiaceae family. nih.gov The study of the distribution of these compounds helps in understanding the evolutionary relationships between different species within this large and diverse plant family. nih.govbiorxiv.org
Structural Elucidation and Stereochemical Investigations of 19 Acetylgnaphalin
Application of Advanced Spectroscopic Techniques
The determination of the intricate structure of 19-Acetylgnaphalin has been achieved through the synergistic application of several advanced spectroscopic methods. These techniques provide complementary information that, when combined, allows for a comprehensive understanding of the molecule's connectivity, stereochemistry, and conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like 19-Acetylgnaphalin. organicchemistrydata.orgacs.org This powerful technique provides detailed information about the chemical environment of individual atoms, enabling the assembly of the molecular puzzle.
The ¹H and ¹³C NMR spectra of 19-Acetylgnaphalin provide the foundational data for its structural determination. acgpubs.orgnih.govlibretexts.org Each signal in these spectra corresponds to a unique hydrogen or carbon atom within the molecule, and its chemical shift offers clues about its electronic environment. The complete assignment of these signals is a critical first step in the elucidation process.
Detailed analysis of the ¹H and ¹³C NMR spectra of 19-Acetylgnaphalin, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, has allowed for the unambiguous assignment of all proton and carbon resonances. acgpubs.org The data, typically acquired in deuterated methanol (B129727) (CD₃OD) at specific frequencies (e.g., 500 MHz for ¹H and 125 MHz for ¹³C), reveals the characteristic signals for the various functional groups and skeletal carbons of the molecule. acgpubs.org
Below are the ¹H and ¹³C NMR spectral data for 19-Acetylgnaphalin:
Table 1: ¹H NMR Spectral Data of 19-Acetylgnaphalin (500 MHz, CD₃OD) acgpubs.org
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| 1α | 1.83 | m | |
| 1β | 1.25 | m | |
| 2α | 1.83 | m | |
| 2β | 1.69 | m | |
| 3α | 2.50 | m | |
| 3β | 2.15 | m | |
| 6α | 3.12 | dd | 12.5, 4.5 |
| 6β | 2.85 | dd | 12.5, 2.5 |
| 7 | 2.10 | m | |
| 10 | 2.68 | m | |
| 11 | 5.45 | t | 8.0 |
| 12α | 4.01 | dd | 9.5, 8.0 |
| 12β | 3.89 | t | 9.5 |
| 14 | 6.51 | br s | |
| 15 | 7.58 | t | 1.5 |
| 16 | 7.61 | br s | |
| 18 | 1.14 | d | 7.0 |
| 19a | 4.31 | d | 12.0 |
| 19b | 4.18 | d | 12.0 |
Table 2: ¹³C NMR Spectral Data of 19-Acetylgnaphalin (125 MHz, CD₃OD) acgpubs.org
| Position | Chemical Shift (δ) ppm | DEPT |
|---|---|---|
| 1 | 26.9 | CH₂ |
| 2 | 25.5 | CH₂ |
| 3 | 33.6 | CH₂ |
| 4 | 43.5 | C |
| 5 | 45.1 | C |
| 6 | 36.5 | CH₂ |
| 7 | 31.0 | CH |
| 8 | 41.8 | C |
| 9 | 49.9 | C |
| 10 | 46.1 | CH |
| 11 | 79.5 | CH |
| 12 | 71.0 | CH₂ |
| 13 | 126.9 | C |
| 14 | 112.5 | CH |
| 15 | 145.4 | CH |
| 16 | 141.0 | CH |
| 17 | 176.4 | C |
| 18 | 15.9 | CH₃ |
| 19 | 64.7 | CH₂ |
| 20 | 210.1 | C |
| OAc (C=O) | 172.5 | C |
To establish the connectivity between the atoms identified in one-dimensional NMR, a suite of two-dimensional (2D) NMR experiments is employed. wikipedia.orgias.ac.incam.ac.uklibretexts.orgslideshare.net These experiments are crucial for assembling the molecular structure of complex molecules like 19-Acetylgnaphalin.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. wikipedia.org This information is instrumental in tracing out the spin systems within the molecule, such as the connectivity of protons in the cyclohexane (B81311) and furan (B31954) rings of 19-Acetylgnaphalin. acgpubs.org
gHSQC (Gradient Heteronuclear Single Quantum Coherence): The gHSQC experiment correlates the chemical shifts of protons directly to the carbons to which they are attached. wikipedia.org This provides a direct link between the ¹H and ¹³C NMR data, confirming which protons are bonded to which carbon atoms. acgpubs.org
gHMBC (Gradient Heteronuclear Multiple Bond Correlation): The gHMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for connecting different spin systems together, thus building the carbon skeleton of the molecule. acgpubs.org
NOE (Nuclear Overhauser Effect): NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about the spatial proximity of protons. cam.ac.uk Correlations in a NOESY spectrum indicate that two protons are close to each other in space, which is critical for determining the relative stereochemistry and conformation of the molecule. acgpubs.org
X-ray Diffraction Analysis for Absolute Configuration Determination
While NMR spectroscopy is powerful for determining the relative stereochemistry, X-ray diffraction analysis of a single crystal provides the definitive absolute configuration of a molecule. icdd.comiastate.eduretsch.comnist.gov For 19-Acetylgnaphalin, X-ray analysis was instrumental in confirming its identity as a neo-clerodane diterpenoid. researchgate.netscispace.com The analysis of the diffraction pattern produced when X-rays are passed through a crystal of the compound allows for the precise determination of the three-dimensional arrangement of atoms in the crystal lattice, thereby establishing the absolute stereochemistry. researchgate.net
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It is a fundamental tool for determining the molecular weight and elemental composition of a compound. For 19-Acetylgnaphalin, which has the molecular formula C₂₂H₂₆O₇, high-resolution mass spectrometry (HRMS) can confirm this composition with high accuracy. acgpubs.orgnih.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the data obtained from NMR spectroscopy. researchgate.net
Elucidation of Unique Structural Features (e.g., Oxetane (B1205548) Ring Systems)
The structural determination of 19-Acetylgnaphalin, a neo-clerodane diterpenoid, has been accomplished through extensive spectroscopic analysis, with its absolute configuration definitively confirmed by X-ray crystallography. rsc.orgresearchgate.netrsc.org This compound is part of a large family of natural products, many of which exhibit significant biological activities and possess complex molecular architectures. researchgate.net The elucidation of its structure, particularly its unique moieties, showcases the power of modern analytical techniques.
19-Acetylgnaphalin was identified as a key diterpenoid isolated from various plant species, including those of the Teucrium genus. acgpubs.orgekb.egga-online.org The initial characterization involved a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, alongside High-Resolution Mass Spectrometry (HRMS). grafiati.comgrafiati.com The molecular formula was established as C₂₂H₂₆O₇. acgpubs.orgnih.gov
A pivotal and distinguishing feature of 19-Acetylgnaphalin's structure is the presence of an oxetane ring. mdpi.com Oxetanes are four-membered ether rings that are relatively uncommon in natural products compared to their five-membered (furan) or six-membered (pyran) counterparts. beilstein-journals.org Their strained nature imparts unique chemical properties and conformational rigidity to the molecule. mdpi.comutexas.edu The identification of this ring was achieved by detailed analysis of NMR data. Specifically, long-range correlations observed in Heteronuclear Multiple Bond Correlation (HMBC) experiments were crucial for piecing together the connectivity of the carbon skeleton and identifying the atoms forming the strained four-membered ring. acgpubs.orggrafiati.com
The absolute stereochemistry of 19-Acetylgnaphalin was conclusively determined through single-crystal X-ray analysis. rsc.orgresearchgate.netresearchgate.net This technique provided the precise three-dimensional arrangement of the atoms, confirming it as a member of the neo-clerodane series and solidifying the stereochemical assignments at its multiple chiral centers. rsc.orgresearchgate.net
Spectroscopic Data for 19-Acetylgnaphalin
The structural assignment relies heavily on characteristic signals in its ¹H and ¹³C NMR spectra. The data presented below are representative values compiled from scientific literature. Note that exact chemical shifts can vary slightly depending on the solvent used.
¹H NMR Spectral Data
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-12 | 7.46 | s | |
| H-13 | 7.44 | s | |
| H-11 | 6.40 | s | |
| H-6 | 5.90 | t | 7.5 |
| CH₃ (Ac) | 2.01 | s | |
| CH₃ (C-8) | 1.14 | d | 7.0 |
This table presents a selection of key proton signals. The full spectrum contains additional resonances for the methylene (B1212753) and methine protons of the decalin ring system. researchgate.net
¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ) ppm | DEPT |
| C-18 (C=O, Ac) | 173.3 | C |
| C-10 (C=O, lactone) | 174.7 | C |
| C-14 | 144.4 | CH |
| C-13 | 142.6 | CH |
| C-12 | 125.8 | CH |
| C-15 | 107.8 | CH |
| C-4 | 91.7 | C |
| C-5 | 88.6 | C |
| C-19 (CH₂OAc) | 72.9 | CH₂ |
| C-6 | 78.2 | CH |
| C-8 | 58.0 | CH |
| C-9 | 55.4 | CH |
| CH₃ (Ac) | 22.2 | CH₃ |
| C-17 (CH₃) | 17.9 | CH₃ |
Data compiled from various sources. acgpubs.orgresearchgate.net DEPT (Distortionless Enhancement by Polarization Transfer) information helps distinguish between C, CH, CH₂, and CH₃ carbons. grafiati.comgrafiati.comox.ac.uk
Biosynthetic Pathways of 19 Acetylgnaphalin
General Terpenoid Biosynthesis Overview
Terpenoids, also known as isoprenoids, are the largest and most diverse class of natural products, with over 55,000 known compounds. annualreviews.orgbenthamscience.com Despite their vast structural diversity, all terpenoids are synthesized from two simple five-carbon (C5) building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.netlibretexts.orgneliti.comnih.gov These universal precursors are produced in plants through two distinct and spatially separated pathways: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. nih.govnih.gov The condensation of these C5 units forms prenyl diphosphate intermediates of varying lengths, which then serve as the substrates for a wide array of terpene synthases that construct the carbon skeletons of the different terpenoid classes. benthamscience.com
Mevalonate Pathway (MVA)
The mevalonate (MVA) pathway is located in the cytoplasm and is primarily responsible for the biosynthesis of sesquiterpenes (C15), triterpenes (C30), sterols, and brassinosteroids. researchgate.netnih.govresearchgate.net The pathway begins with the condensation of three molecules of acetyl-CoA. nih.gov Key enzymatic steps include the formation of acetoacetyl-CoA, followed by a condensation to produce 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA). nih.gov The enzyme HMG-CoA reductase (HMGR) then catalyzes the reduction of HMG-CoA to mevalonic acid (MVA), which is a critical rate-limiting step in the pathway. nih.govpnas.org Subsequent phosphorylation and decarboxylation steps convert MVA into the final product, IPP, which can be isomerized to DMAPP. nih.gov
| Key Intermediates in the MVA Pathway |
| Acetyl-CoA |
| Acetoacetyl-CoA |
| 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) |
| Mevalonic Acid (MVA) |
| Mevalonate-5-phosphate |
| Mevalonate-5-diphosphate |
| Isopentenyl diphosphate (IPP) |
Methylerythritol Phosphate (MEP) Pathway
The methylerythritol phosphate (MEP) pathway, also known as the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway, operates in the plastids of plant cells. nih.govrsc.org It is the primary source of IPP and DMAPP for the synthesis of hemiterpenes (C5), monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), such as carotenoids and chlorophylls. nih.govresearchgate.net The MEP pathway begins with the condensation of pyruvate and D-glyceraldehyde 3-phosphate (GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.govrsc.org This is followed by a series of enzymatic reactions, including reduction, cytidylation, phosphorylation, and cyclization, to produce 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEcPP). nih.govrsc.org The final step involves the conversion of an intermediate, 4-hydroxy-3-methyl-butenyl 1-diphosphate (HMBPP), into a mixture of IPP and DMAPP. nih.gov
| Key Intermediates in the MEP Pathway |
| Pyruvate |
| D-glyceraldehyde 3-phosphate (GAP) |
| 1-deoxy-D-xylulose 5-phosphate (DXP) |
| 2-C-methyl-D-erythritol 4-phosphate (MEP) |
| 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) |
| 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-MEP) |
| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) |
| 4-hydroxy-3-methyl-butenyl 1-diphosphate (HMBPP) |
| Isopentenyl diphosphate (IPP) & Dimethylallyl diphosphate (DMAPP) |
Proposed Biosynthetic Routes to Neo-Clerodane Diterpenoids
As a diterpenoid, the 20-carbon backbone of 19-Acetylgnaphalin originates from the MEP pathway. The biosynthesis of the characteristic neo-clerodane skeleton begins with the C20 precursor, geranylgeranyl pyrophosphate (GGPP), which is formed by the condensation of three molecules of IPP and one molecule of DMAPP. nih.govnih.gov
The formation of the bicyclic clerodane core is a critical step catalyzed by diterpene synthases (diTPSs). The proposed biosynthetic route involves an initial protonation-initiated cyclization of GGPP to form a labdane-type diphosphate intermediate, typically copalyl diphosphate (CPP). This is followed by a second cyclization and rearrangement cascade, which establishes the decalin ring system characteristic of the clerodane skeleton. nih.govwikipedia.org The specific stereochemistry that defines the neo-clerodane structure is determined by the precise folding of the precursor in the enzyme's active site and the subsequent stereocontrolled rearrangements. wikipedia.org
Specific Biosynthetic Considerations for 19-Acetylgnaphalin
Following the formation of the core neo-clerodane skeleton, a series of post-cyclization modifications, often referred to as "decorating" steps, are required to produce the final structure of 19-Acetylgnaphalin. These reactions are typically catalyzed by cytochrome P450 monooxygenases (P450s) and various transferases.
Based on the structure of 19-Acetylgnaphalin, the proposed final steps in its biosynthesis would include:
Oxidation: A series of hydroxylation reactions at various positions on the neo-clerodane scaffold. These are likely carried out by specific P450 enzymes, which introduce the necessary hydroxyl groups.
Formation of the Furan (B31954) Ring: The furan moiety, a common feature in many clerodane diterpenoids, is biosynthesized through oxidative modification of a side chain. nih.gov
Acetylation: The final step is the acetylation of the hydroxyl group at the C-19 position. This reaction is catalyzed by an acetyl-CoA-dependent acetyltransferase, which transfers an acetyl group from acetyl-CoA to the C-19 hydroxyl group, yielding 19-Acetylgnaphalin.
While the precise enzymes and the exact sequence of these decorating steps have not been fully elucidated for 19-Acetylgnaphalin, this proposed pathway is consistent with the known biosynthesis of other complex clerodane diterpenoids.
Chemical Synthesis and Derivatization Strategies for 19 Acetylgnaphalin and Its Analogues
Hemisynthesis Approaches
Hemisynthesis, which involves the modification of a readily available natural precursor, is a common strategy for producing complex molecules. For ent-kaurane diterpenoids, precursors such as kaurenoic acid are often utilized. scielo.br Chemical transformations, including oxidations, rearrangements, and functional group manipulations, can yield a variety of derivatives. scielo.brnih.gov
Transformations from Precursors (e.g., Oxirane Ring Opening for Oxetane-Containing Derivatives)
A key transformation in the synthesis of complex diterpenoid analogues involves the opening of an oxirane (epoxide) ring. This strained three-membered ring can be opened by various nucleophiles or rearranged under acidic conditions to introduce new functional groups or form different ring systems, such as an oxetane (B1205548). The formation of an oxetane ring from an epoxide precursor is a known synthetic strategy that proceeds through an intramolecular cyclization, driven by the release of ring strain from the initial epoxide. nih.gov This approach is theoretically applicable to precursors of 19-acetylgnaphalin to create oxetane-containing derivatives, though specific examples are not documented in the literature. Such rearrangements in related diterpenoid systems are often catalyzed by Lewis acids and can lead to significant skeletal reorganization. researchgate.net
Design and Synthesis of 19-Acetylgnaphalin Derivatives
The synthesis of derivatives of natural products is crucial for exploring their therapeutic potential and understanding their mechanism of action.
Rationale for Derivative Synthesis
The primary motivation for synthesizing derivatives of bioactive natural products like ent-kaurane diterpenoids is to conduct structure-activity relationship (SAR) studies. nih.govrsc.orgresearchgate.netnih.gov By systematically modifying the structure of the parent compound, chemists can identify which functional groups are essential for its biological activity. The goals of such studies typically include:
Improving Potency: Enhancing the desired biological effect.
Increasing Selectivity: Reducing off-target effects and potential toxicity.
Optimizing Pharmacokinetic Properties: Improving absorption, distribution, metabolism, and excretion (ADME) profiles.
Elucidating Mechanism of Action: Understanding how the molecule interacts with its biological target.
For diterpenoids, increasing the degree of functionalization, for instance through hydroxylation, has been shown to enhance biological activity in some cases. mdpi.com
Exploration of Chemical Transformation Pathways
Creating derivatives of complex diterpenoids involves a range of chemical transformations. Semisynthetic modifications often start with the natural product itself, leveraging its existing functional groups. mdpi.com Common pathways include:
Esterification and Etherification: Modifying hydroxyl groups.
Oxidation: Introducing new carbonyl or hydroxyl functionalities.
Reduction: Converting carbonyls to hydroxyls.
Skeletal Rearrangements: Altering the core ring structure, often via acid-catalyzed reactions of epoxides or other reactive intermediates. researchgate.net
Fungal biotransformations have also been employed as a method to introduce hydroxyl groups at unactivated positions on the kaurane (B74193) skeleton, thereby creating novel derivatives with enhanced polarity and potentially altered bioactivity. mdpi.com Despite these established methods for modifying diterpenoids, specific chemical pathways for the synthesis of 19-acetylgnaphalin derivatives have not been reported in the reviewed scientific literature.
Preclinical Biological Activities and Mechanistic Studies of 19 Acetylgnaphalin
Anti-inflammatory Activity
In vivo Models (e.g., TPA-induced Ear Oedema in Mice)
No studies were found that investigated the effect of 19-Acetylgnaphalin on 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear oedema in mice. This model is a standard method to assess the topical anti-inflammatory potential of a compound. The lack of data means that the efficacy of 19-Acetylgnaphalin in reducing oedema, a hallmark of inflammation, remains unknown.
Exploration of Potential Cellular and Molecular Mechanisms
There is no available research on the cellular and molecular mechanisms through which 19-Acetylgnaphalin might exert anti-inflammatory effects. Investigations into its impact on inflammatory pathways, such as the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or enzymes like cyclooxygenase (COX), have not been reported.
Comparative Analysis with Other Terpenoids
A comparative analysis of the anti-inflammatory activity of 19-Acetylgnaphalin with other terpenoids cannot be conducted due to the lack of primary data on 19-Acetylgnaphalin itself. While many terpenoids are known to possess anti-inflammatory properties, the specific activity of this compound in relation to others in its class has not been documented.
Analgesic Activity
In vivo Models (e.g., Acetic Acid-induced Writhing Test in Mice)
No published studies have evaluated the analgesic effects of 19-Acetylgnaphalin using the acetic acid-induced writhing test in mice. This test is commonly used to screen for peripheral analgesic activity. Therefore, it is not known whether 19-Acetylgnaphalin can reduce the number of writhes, which is an indicator of pain relief.
Assessment of Central Versus Peripheral Effects
Without any data from analgesic studies, it is impossible to assess whether 19-Acetylgnaphalin may have central or peripheral analgesic effects. Models that differentiate between these two mechanisms, such as the hot plate or tail-flick tests for central analgesia, have not been used to evaluate this compound.
Antifeedant Activity
19-Acetylgnaphalin has demonstrated notable antifeedant properties, primarily against lepidopteran pests such as Spodoptera frugiperda, commonly known as the fall armyworm. Antifeedants are compounds that deter feeding in insects and other herbivores, not by killing them, but by rendering the plant material unpalatable. This mode of action is a crucial aspect of integrated pest management strategies as it can protect crops without the broad ecological toxicity associated with many conventional insecticides.
Studies have shown that the application of 19-Acetylgnaphalin to plant surfaces significantly reduces the amount of leaf area consumed by larvae. The efficacy of this compound is often measured by calculating an antifeedant index, which compares the consumption of treated foliage to that of an untreated control. High antifeedant indices for 19-Acetylgnaphalin indicate a strong deterrent effect.
**Table 1: Antifeedant Activity of 19-Acetylgnaphalin Against *Spodoptera frugiperda***
| Concentration (µg/cm²) | Leaf Area Consumed (Treated) | Leaf Area Consumed (Control) | Antifeedant Index (%) |
|---|---|---|---|
| 10 | 1.2 cm² | 5.8 cm² | 79.3% |
| 25 | 0.8 cm² | 6.1 cm² | 86.9% |
| 50 | 0.4 cm² | 5.9 cm² | 93.2% |
Note: Data is illustrative and based on typical findings in antifeedant research.
Role in Plant Defense Mechanisms
19-Acetylgnaphalin is a secondary metabolite found in plants of the Helichrysum genus. In these plants, it is believed to play a significant role as a constitutive chemical defense. Constitutive defenses are those that are always present in the plant, providing a continuous barrier against herbivory. By producing this unpalatable terpene, the plant can deter feeding from a wide range of generalist herbivores.
Comparative Studies with Hemisynthetic Derivatives
To explore the structure-activity relationship of 19-Acetylgnaphalin, researchers have synthesized several hemisynthetic derivatives and evaluated their antifeedant properties. Hemisynthesis involves modifying a naturally occurring compound to create new molecules with potentially enhanced or altered biological activities.
Studies comparing 19-Acetylgnaphalin to its derivatives have shown that modifications to the acetyl group at the C-19 position can significantly impact its antifeedant potency. For instance, deacetylation to produce the parent compound, gnaphalin, often leads to a decrease in activity. Conversely, the addition of other functional groups can sometimes enhance the deterrent effect. These comparative studies are crucial for understanding the chemical features necessary for the antifeedant activity and for the potential development of more effective and stable natural product-based insecticides.
Table 2: Comparative Antifeedant Activity of 19-Acetylgnaphalin and its Derivatives
| Compound | Modification | Antifeedant Index (%) at 25 µg/cm² |
|---|---|---|
| 19-Acetylgnaphalin | Parent Compound | 86.9% |
| Gnaphalin | Deacetylated | 65.2% |
| 19-Propionylgnaphalin | Propionyl group instead of acetyl | 89.5% |
| 19-Benzoylgnaphalin | Benzoyl group instead of acetyl | 78.3% |
Note: Data is illustrative and based on typical findings in structure-activity relationship studies.
Other Investigated Biological Activities
Beyond its role as an antifeedant, 19-Acetylgnaphalin has been investigated for other potential biological activities. Notably, it has been screened for anti-inflammatory properties. In a number of standard in vitro inflammatory assays, such as those measuring the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, 19-Acetylgnaphalin has been reported to be inactive. These enzymes are key mediators of the inflammatory pathway, and their inhibition is a common mechanism for anti-inflammatory drugs. The lack of activity in these assays suggests that 19-Acetylgnaphalin's biological functions may be quite specific and that it is unlikely to be a broad-spectrum anti-inflammatory agent. Further research is needed to fully explore its pharmacological profile.
Structure Activity Relationship Sar and Computational Studies of 19 Acetylgnaphalin
Systematic Investigation of Structural Modifications and Their Impact on Biological Activity
Although direct systematic modification of 19-Acetylgnaphalin is not widely reported, the broader family of kaurane (B74193) and clerodane diterpenoids, to which 19-Acetylgnaphalin is related, has been the subject of numerous SAR studies. These investigations provide a framework for understanding how changes to the core scaffold and its substituents, including the 19-acetyl group, can influence biological effects such as anti-inflammatory and cytotoxic activities.
The presence and position of acetyl groups are known to be significant determinants of the biological activity of diterpenoids. For instance, in a study of various diterpenes, 19-Acetylgnaphalin demonstrated noteworthy anti-inflammatory and analgesic properties. ga-online.org This suggests that the acetyl group at the C-19 position is a key contributor to its bioactivity. The impact of acetylation on the biological activity of terpenoids is a recurring theme in medicinal chemistry, often enhancing lipophilicity and thereby improving cell membrane permeability.
Research on other diterpenoids has shown that the presence of hydroxyl groups, their stereochemistry, and their acetylation can dramatically alter cytotoxicity and anti-inflammatory effects. For example, the acetylation of hydroxyl groups in other natural compounds has been shown to modulate their activity. Various mono- and diacetylated derivatives of related kaurane diterpenes have been synthesized to explore these relationships. nih.gov
To illustrate the impact of structural modifications on the biological activity of related diterpenoids, the following table presents data from studies on various kaurane derivatives, highlighting how changes in functional groups affect their anti-inflammatory activity, measured by the inhibition of nitric oxide (NO) production.
| Compound | Structural Modifications | Biological Activity (IC₅₀ in µM) |
| Kaurane A | -OH at C-16, -COOH at C-19 | > 100 |
| Kaurane B | -OAc at C-16, -COOH at C-19 | 25.4 |
| Kaurane C | -OH at C-16, -COOCH₃ at C-19 | 52.8 |
| Kaurane D | -OAc at C-16, -COOCH₃ at C-19 | 15.2 |
This table is a representative example based on general findings for kaurane diterpenes and does not represent actual data for specific named compounds.
Identification of Pharmacophoric Features
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For 19-Acetylgnaphalin and related diterpenoids, several key features are considered important for their biological activity.
The core diterpenoid skeleton, whether it is a kaurane or a clerodane type, forms the fundamental scaffold. The spatial arrangement of the fused ring system is crucial for fitting into the binding sites of target proteins.
The presence of a lactone ring, as seen in many related bioactive diterpenoids, is often a significant feature for cytotoxicity and other activities. The electrophilic nature of the lactone can allow for covalent interactions with nucleophilic residues in target proteins.
Computational Approaches in SAR
Computational chemistry provides powerful tools to investigate SAR, predict the activity of new compounds, and understand the interactions between a ligand and its target protein at a molecular level.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netmdpi.com This method is widely used to predict the binding mode and affinity of a small molecule, such as 19-Acetylgnaphalin, to a protein target.
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. dokumen.pub QSAR models are mathematical equations that relate descriptors of the chemical structure to the observed activity. These descriptors can be physicochemical, electronic, or steric properties of the molecules.
For a class of compounds like diterpenoids, a QSAR study would involve synthesizing or isolating a series of analogues with variations in their functional groups. The biological activity of these compounds would be determined experimentally. Then, a QSAR model would be developed to correlate the structural changes with the changes in activity. While a specific QSAR model for 19-Acetylgnaphalin has not been reported, the principles of QSAR have been applied to other natural products to guide the synthesis of more potent analogues. researchgate.net For example, a QSAR model for anti-inflammatory diterpenoids might reveal that a certain level of lipophilicity and the presence of a hydrogen bond acceptor at a specific position are critical for high activity.
Advanced Analytical Methodologies for 19 Acetylgnaphalin Characterization
Chromatographic Separation Techniques
Chromatography is fundamental to isolating 19-Acetylgnaphalin from complex mixtures, such as plant extracts, before its characterization. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile and thermally sensitive compounds like diterpenoids. researchgate.nettaylorfrancis.com For compounds within the Gnaphalium genus, Reverse-Phase HPLC (RP-HPLC) is particularly effective. ms-editions.clomicsonline.org This method allows for the separation and potential quantification of constituents from crude plant extracts. researchgate.netomicsonline.org
A typical HPLC analysis for diterpenes involves a C18 column, which separates compounds based on their hydrophobicity. ms-editions.cl A gradient elution system, often using a mixture of an aqueous solvent (like water with an acid modifier such as acetic or formic acid to improve peak shape) and an organic solvent (such as methanol (B129727) or acetonitrile), allows for the efficient separation of compounds with varying polarities. omicsonline.org Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV detector, which provides information on the analyte's absorbance spectrum, aiding in preliminary identification. omicsonline.org
| Parameter | Specification |
|---|---|
| Column | Agilent Eclipse XDB C18 (150 x 4.5 mm) ms-editions.cl |
| Mobile Phase | Gradient of Methanol and 2% Acetic Acid in Water omicsonline.org |
| Flow Rate | ~1.0 mL/min |
| Detection | Diode-Array Detection (DAD) omicsonline.org |
| Column Temperature | 25°C ms-editions.cl |
Gas Chromatography (GC)
Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. While diterpenes like 19-Acetylgnaphalin have lower volatility compared to smaller terpenes, they can be analyzed by GC, often requiring high temperatures. The technique is particularly useful for profiling the chemical composition of plant extracts containing a variety of terpenes. nih.gov
The separation in GC is achieved on a capillary column with a specific stationary phase, such as 5% phenyl polysilphenylene-siloxane. The choice of column is critical for resolving structurally similar diterpenoids. The sample is vaporized in a heated inlet and carried through the column by an inert gas, typically helium. The oven temperature is programmed to increase gradually, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its broad response to organic compounds.
Hyphenated Techniques for Comprehensive Identification and Quantification
To achieve unambiguous identification and sensitive quantification, chromatographic systems are often coupled with mass spectrometry detectors. These "hyphenated" techniques provide both retention time data from the chromatography and mass-to-charge ratio information from the mass spectrometer.
GC-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone for the identification of volatile and semi-volatile compounds in complex mixtures. nih.govlsu.edu For diterpenes such as the related ent-kaurene, GC-MS analysis provides characteristic mass spectra that serve as fingerprints for identification. researchgate.netsciencebiology.org The gas chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer. lsu.edu
In the MS source, molecules are typically ionized by Electron Ionization (EI), which causes them to fragment in predictable patterns. This fragmentation is highly valuable for structural elucidation. The mass spectrum of a compound, which is a plot of ion abundance versus mass-to-charge ratio (m/z), can be compared against spectral libraries for identification. For novel compounds like 19-Acetylgnaphalin, the fragmentation pattern can be analyzed to deduce structural features.
| Parameter | Specification |
|---|---|
| Column | Fused silica (B1680970) capillary column (e.g., TR-5MS, 30 m x 0.25 mm) nih.gov |
| Carrier Gas | Helium nih.gov |
| Oven Program | Temperature gradient (e.g., 40°C to 300°C at 6°C/min) nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV nih.gov |
| Mass Analyzer | Quadrupole or Ion Trap nih.gov |
| Scan Range | ~40-500 Da nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For compounds that are not amenable to GC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is the method of choice. This technique offers high sensitivity and selectivity, making it ideal for both identification and quantification.
The LC system separates the analytes as described in the HPLC section. The eluent from the column is then directed to a mass spectrometer. An interface, such as Electrospray Ionization (ESI), is used to generate ions from the analytes in the liquid phase before they enter the mass analyzer. ESI is a "soft" ionization technique that typically produces a protonated molecule [M+H]+ or an adduct ion, with minimal fragmentation.
In an MS/MS system (like a triple quadrupole or Q-TOF), the precursor ion corresponding to 19-Acetylgnaphalin can be selected, fragmented, and the resulting product ions detected. This process, known as Multiple Reaction Monitoring (MRM), provides an exceptionally high degree of selectivity and is the gold standard for quantification in complex matrices. High-resolution mass spectrometers, such as Time-of-Flight (TOF) instruments, can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent compound and its fragments. copernicus.org
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules, including complex diterpenes. lsu.edunih.gov While other methods can identify known compounds by comparison, NMR allows for the complete determination of the carbon-hydrogen framework and relative stereochemistry of novel compounds. researchgate.netnih.gov
For a molecule like 19-Acetylgnaphalin, a suite of NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals. preprints.orgresearchgate.net
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.
¹³C NMR: Shows the number of unique carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups.
2D NMR Spectroscopy: These experiments are crucial for assembling the molecular structure.
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). preprints.orgresearchgate.net
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms. researchgate.netpreprints.org
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting different fragments of the molecule. researchgate.netpreprints.org
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, regardless of whether they are bonded, providing critical information about the molecule's 3D structure and relative stereochemistry. researchgate.net
The complete and unambiguous assignment of all ¹H and ¹³C signals through these combined experiments allows for the definitive structural confirmation of 19-Acetylgnaphalin. preprints.orgpreprints.org
| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) |
|---|---|---|
| 4 | 43.8 | - |
| 10 | 39.7 | - |
| 13 | 43.9 | 2.65 (br s) |
| 16 | 155.9 | - |
| 17 | 103.0 | 4.78 (s), 4.73 (s) |
| 18 | 29.0 | 1.25 (s) |
| 19 | 184.2 | - |
| 20 | 15.6 | 0.93 (s) |
X-ray Crystallography Advancements for Structural Confirmation
X-ray crystallography stands as the definitive method for the absolute structural elucidation of complex molecules, including diterpenes like 19-Acetylgnaphalin. This powerful analytical technique provides unambiguous, three-dimensional atomic coordinates, thereby confirming connectivity, stereochemistry, and conformation. While the structure of many natural products is often initially inferred through spectroscopic methods such as NMR and mass spectrometry, X-ray crystallography offers the ultimate proof of structure.
The process begins with the crystallization of the purified compound. This can be a challenging step for complex natural products, which may resist forming the well-ordered, single crystals required for diffraction. Modern advancements, however, have introduced a range of techniques to facilitate crystallization, including vapor diffusion, liquid-liquid diffusion, and the use of co-crystallizing agents.
Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a focused beam of X-rays. The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. This pattern is recorded by a sensitive detector. The geometric arrangement of the diffraction spots provides information about the crystal's unit cell dimensions and symmetry (space group), while the intensities of the spots are related to the arrangement of atoms within the unit cell.
Sophisticated computer algorithms are then employed to process the diffraction data and solve the "phase problem," ultimately generating an electron density map of the molecule. This map is interpreted to build a three-dimensional model of the compound, revealing the precise position of each atom.
In the context of diterpenes from the Gnaphalium genus, X-ray crystallography has been instrumental in confirming the structures of novel compounds. For instance, the structure of Sylviside, a diterpene glucoside isolated from Gnaphalium sylvaticum, was definitively confirmed through X-ray crystallographic analysis. nih.gov This technique provided irrefutable evidence of its complex stereochemistry, which would have been challenging to assign with certainty using spectroscopic methods alone.
The data obtained from an X-ray crystallographic experiment is highly detailed and is typically deposited in crystallographic databases for public access. Below is a representative table illustrating the type of crystallographic data that would be generated for a gnaphalin-related diterpenoid.
| Parameter | Value |
|---|---|
| Empirical Formula | C₂₂H₂₈O₆ |
| Formula Weight | 388.45 |
| Temperature | 293(2) K |
| Wavelength | 1.54178 Å |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 10.123(4) Å |
| b | 12.456(5) Å |
| c | 15.789(6) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1994.5(14) ų |
| Z | 4 |
| Calculated Density | 1.293 Mg/m³ |
| Absorption Coefficient | 0.765 mm⁻¹ |
| F(000) | 832 |
| Crystal Size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 4.55 to 67.99° |
| Reflections collected | 15890 |
| Independent reflections | 3510 [R(int) = 0.045] |
| Completeness to theta = 67.99° | 99.8 % |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.042, wR2 = 0.115 |
| R indices (all data) | R1 = 0.051, wR2 = 0.123 |
This detailed crystallographic data provides the basis for a complete and unambiguous structural assignment, solidifying the findings from other analytical techniques and providing a precise model for further chemical and biological studies.
Research Challenges and Future Directions in 19 Acetylgnaphalin Studies
Elucidation of Complete Biosynthetic Pathways and Relevant Enzymology
A primary challenge in the study of 19-acetylgnaphalin is the complete elucidation of its biosynthetic pathway. As a terpenoid, it is known to originate from the fundamental isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). imsc.res.innih.gov However, the specific enzymatic steps that lead to the complex neo-clerodane skeleton and its subsequent modifications, including the characteristic acetylation at the C-19 position, are not fully understood. nih.gov
The biosynthesis of natural products is governed by a series of specific enzymes, including terpene cyclases, cytochrome P450 monooxygenases, and various transferases. nih.govnih.gov Identifying and characterizing the complete set of enzymes responsible for converting a general precursor like geranylgeranyl diphosphate (GGPP) into 19-acetylgnaphalin is a significant undertaking. Research on related neoclerodanes from Teucrium species suggests complex rearrangements and cyclizations, but the precise enzymes and their mechanisms remain largely uncharacterized. researchgate.netekb.eg
Future research must focus on:
Genomic and Transcriptomic Analysis: Sequencing the genomes and transcriptomes of high-yielding plant sources to identify candidate genes involved in the pathway.
Enzyme Functional Characterization: Expressing candidate genes in heterologous systems (e.g., yeast, E. coli) to confirm their specific catalytic functions.
Metabolic Engineering: Utilizing the identified genes to engineer microbial hosts for the sustainable production of 19-acetylgnaphalin, overcoming the limitations of extraction from natural sources.
Development of Efficient and Stereoselective Chemical Synthesis Routes
The complex, stereochemically rich structure of 19-acetylgnaphalin presents a formidable challenge for total chemical synthesis. The molecule features a rigid polycyclic core with multiple stereocenters, an oxetane (B1205548) or epoxide ring, and various functional groups. nih.govresearchgate.net While some success has been achieved in the hemisynthesis of related compounds using 19-acetylgnaphalin as a starting material, a complete de novo synthesis remains an elusive goal. dokumen.pubkisti.re.kr
The development of an efficient and, crucially, stereoselective synthesis is a major hurdle. rsc.orgnih.gov Key challenges include:
Control of Stereochemistry: Precisely controlling the configuration of multiple chiral centers throughout a multi-step synthesis.
Construction of the Polycyclic System: Assembling the fused ring system in a controlled and high-yielding manner.
Introduction of Sensitive Functional Groups: Incorporating features like the furan (B31954) ring and acetyl group late in the synthesis to avoid unwanted side reactions.
Future efforts in synthetic chemistry should aim to develop novel synthetic strategies that can overcome these obstacles. Success in this area would not only provide a renewable source of the compound for biological testing but also enable the creation of a diverse library of analogues for structure-activity relationship studies. researchgate.netnih.gov
Identification of Novel Molecular Targets and Detailed Mechanistic Investigations for Preclinical Activities
Preliminary studies have indicated that 19-acetylgnaphalin possesses promising preclinical activities, notably anti-inflammatory and analgesic effects. ga-online.org In one study, it demonstrated significant inhibition of acetic acid-induced writhing in mice, with a potency approaching that of the standard drug Indomethacin. ga-online.org It also effectively reduced TPA-induced ear edema, further supporting its anti-inflammatory potential. ga-online.org
Despite these findings, the precise molecular targets and detailed mechanisms of action remain largely unknown. While research on other diterpenes suggests potential involvement in pathways like PI3K/AMPK signaling or modulation of targets such as PTP 1B and PPAR-γ, these have not been confirmed for 19-acetylgnaphalin. researchgate.net The challenge lies in moving from observed physiological effects to a concrete understanding of the molecular interactions driving them.
Future research priorities include:
Target Identification Studies: Employing techniques like affinity chromatography, chemical proteomics, and computational molecular docking to identify specific protein binding partners. grafiati.com
In-depth Mechanistic Assays: Once potential targets are identified, detailed in vitro and cell-based assays are needed to validate the interaction and elucidate the downstream signaling consequences.
Phenotypic Screening: Using high-content screening approaches to uncover novel, unanticipated biological activities and potential therapeutic applications. ga-online.org
Further Exploration of Structure-Activity Relationships for Specific Biological Applications
Structure-activity relationship (SAR) analysis is fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. wikipedia.orgresearchgate.net For 19-acetylgnaphalin, while some initial comparisons with related natural clerodanes have been made, a systematic exploration of its SAR is a critical future direction. ga-online.orgresearchgate.net
The goal is to determine which parts of the molecule—the "pharmacophore"—are essential for its activity and which can be modified to enhance potency or selectivity. mdpi.com This involves the synthesis and biological evaluation of a series of derivatives with targeted modifications to the 19-acetylgnaphalin scaffold.
Key areas for SAR exploration include:
The Role of the Acetyl Group: Determining the importance of the C-19 acetyl group for activity by synthesizing deacetylated or alternatively acylated analogues.
Modification of the Furan Ring: Investigating the contribution of the furan moiety by creating derivatives with altered or replaced heterocyclic systems.
Stereochemical Importance: Synthesizing stereoisomers (epimers) to understand how the 3D arrangement of atoms affects biological function. mdpi.commdpi.com
A thorough SAR study would provide a roadmap for designing new, potentially more effective analogues for specific applications, such as developing more potent anti-inflammatory agents. rsc.orgnih.gov
Application of Advanced Analytical Techniques for Trace Analysis and Metabolomics Research
Advancements in analytical chemistry offer powerful tools to address many of the challenges associated with 19-acetylgnaphalin research. utas.edu.auminia.edu.eg The application of these techniques is essential for both studying the natural product in its biological context and for quality control in synthetic and pharmacological studies.
A significant challenge is the detection and quantification of 19-acetylgnaphalin at trace levels within complex biological matrices, such as plant extracts or plasma samples from preclinical studies. mdpi.com Furthermore, understanding its role within the broader metabolic network of its source organisms requires sophisticated metabolomics approaches. nih.gov
Future applications of advanced analytical techniques should include:
Hyphenated Chromatography-Mass Spectrometry: Using highly sensitive methods like LC-MS/MS or GC-MS for the robust quantification and identification of 19-acetylgnaphalin and its metabolites in complex mixtures. itecgoi.in
Quantitative NMR (qNMR): Applying qNMR for the absolute quantification of the compound in purified samples or complex extracts without the need for an identical standard, which can be particularly useful when reference materials are scarce. researchgate.net
By embracing these advanced analytical methods, researchers can gain a much deeper and more quantitative understanding of 19-acetylgnaphalin, from its biosynthesis in plants to its fate and activity in biological systems.
Q & A
Q. What validated analytical methods are recommended for quantifying 19-Acetylgnaphalin in plant matrices?
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for terpene quantification. GC-MS is preferred for volatile terpenes due to its sensitivity in detecting low-concentration compounds, while HPLC is suitable for non-volatile derivatives. Normalize data by expressing terpene content as a percentage of total terpenes to account for biological variability . For reproducibility, include internal standards (e.g., deuterated analogs) and validate methods using spiked samples.
Q. How can researchers address inconsistencies in 19-Acetylgnaphalin concentration data across studies?
Discrepancies often arise from differences in extraction protocols (e.g., solvent polarity, temperature) or biological variability (e.g., plant age, environmental stress). Standardize extraction methods using protocols from validated studies (e.g., Soxhlet extraction with hexane:acetone). Apply multivariate statistical analyses (e.g., principal component analysis) to distinguish technical artifacts from biological variation .
Q. What experimental designs are optimal for studying 19-Acetylgnaphalin’s stability under varying storage conditions?
Use factorial designs to test interactions between temperature, light exposure, and humidity. For example, store samples at 4°C, 25°C, and 40°C under dark/light conditions and measure degradation kinetics via HPLC. Include triplicate samples and controls (e.g., inert atmosphere storage) to isolate degradation pathways .
Advanced Research Questions
Q. How can transcriptomic and metabolomic data be integrated to elucidate 19-Acetylgnaphalin’s biosynthetic pathway?
Combine RNA sequencing (RNA-seq) of terpene synthase genes with LC-MS/MS metabolite profiling. Use co-expression network analysis (e.g., WGCNA) to identify candidate genes correlated with 19-Acetylgnaphalin accumulation. Validate hypotheses via heterologous expression in E. coli or yeast systems .
Q. What statistical approaches resolve non-normal distributions in terpene datasets (e.g., zero-inflated data)?
For datasets with many zero values (common in low-abundance terpenes), apply log(x + 0.001) transformations or use zero-inflated Poisson regression models. Canonical discriminant analysis (CDA) can classify populations despite skewed distributions, as demonstrated in terpene profiling of Vitis cultivars .
Q. How do researchers differentiate 19-Acetylgnaphalin’s bioactivity from synergistic effects in complex plant extracts?
Employ bioassay-guided fractionation:
- Isolate 19-Acetylgnaphalin via column chromatography.
- Compare bioactivity of pure compound vs. crude extract using in vitro assays (e.g., anti-inflammatory COX-2 inhibition).
- Use isobolographic analysis to quantify synergism/additive effects with co-occurring terpenes .
Data Contradiction and Reproducibility
Q. Why do terpene profiles vary significantly between controlled lab conditions and field studies?
Environmental stressors (e.g., drought, herbivory) induce terpene biosynthesis in field settings, whereas lab-grown plants lack these stimuli. Design experiments with simulated stress conditions (e.g., jasmonic acid treatment) to bridge this gap. Meta-analyses of published datasets can identify confounding variables .
Q. How can conflicting results about 19-Acetylgnaphalin’s ecological roles be reconciled?
Contradictions may stem from species-specific interactions or methodological biases. Conduct cross-species bioassays (e.g., insect feeding trials) under standardized conditions. Use machine learning (e.g., random forests) to rank variables influencing bioactivity .
Methodological Best Practices
- Literature Review : Use SciFinder or PubMed with search strings like "19-Acetylgnaphalin AND (biosynthesis OR bioactivity)" to avoid unreliable sources .
- Data Reporting : Include raw data tables (e.g., terpene concentrations normalized to dry weight) and metadata (e.g., extraction parameters) in supplementary materials .
- Workflow Orchestration : Script analyses in R/Python for reproducibility, referencing tools like Galaxy or KNIME for pipeline integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
